molecular formula C21H21F3N2O2 B2514986 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 955614-40-1

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2514986
CAS No.: 955614-40-1
M. Wt: 390.406
InChI Key: MJXBDZPSJGKIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule building block of interest in medicinal chemistry and drug discovery research. This compound features a 1,2,3,4-tetrahydroisoquinoline core, a scaffold frequently investigated for its diverse biological activities . The molecule is substituted with a 3-(trifluoromethyl)benzamide group, a motif often incorporated to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Scientific literature indicates that structurally related tetrahydroisoquinoline benzamides are being explored as potential anti-cancer agents. Some analogues have demonstrated in vitro anti-proliferative activity against human breast cancer cells , while other closely related compounds have been designed as small-molecule inhibitors targeting discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers . The presence of the trifluoromethyl group also makes this compound a candidate for the development of PET radiotracers, as fluorine-18 is commonly used in positron emission tomography imaging . Researchers can utilize this compound as a key intermediate or precursor in hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-9-8-14-6-7-18(11-16(14)12-26)25-19(27)15-4-3-5-17(10-15)21(22,23)24/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXBDZPSJGKIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the THIQ scaffold. Starting with phenethylamine derivatives , cyclodehydration forms the dihydroisoquinoline intermediate, which is subsequently reduced to the THIQ structure. For example:

  • Substrate Preparation : A phenethylamine derivative bearing a methoxy group at the para position undergoes formylation to yield N-formylphenethylamine .
  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces cyclodehydration, generating the dihydroisoquinoline.
  • Reduction : Catalytic hydrogenation (e.g., 5% Pd/C, H₂ at 1.5 atm) reduces the dihydroisoquinoline to the THIQ core.

Introduction of the Isobutyryl Group

The isobutyryl moiety at position 2 is introduced via Friedel-Crafts acylation or direct alkylation :

  • Acylation Conditions : Reacting the THIQ core with isobutyryl chloride in the presence of AlCl₃ or FeCl₃ at 0–25°C for 4–12 hours.
  • Regioselectivity : The electron-rich position 2 of the THIQ scaffold favors electrophilic substitution, ensuring high regioselectivity.

Synthesis of 3-(Trifluoromethyl)Benzamide

Preparation of 3-(Trifluoromethyl)Benzoyl Chloride

The benzamide group is derived from 3-(trifluoromethyl)benzoyl chloride , synthesized via:

  • Chlorination : Treatment of 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) at reflux for 2–4 hours.
  • Purification : Distillation under reduced pressure yields the acyl chloride in >95% purity.

Amidation of the THIQ Amine

The THIQ intermediate (bearing a primary amine at position 7) undergoes amidation with 3-(trifluoromethyl)benzoyl chloride:

  • Coupling Conditions : Reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base at 0–25°C.
  • Workup : Aqueous extraction removes excess acyl chloride and base, followed by recrystallization from ethanol/water to isolate the product.

Integrated Synthetic Routes

Patent-Cited Method (CN113698315A)

A patent describes a scalable route to trifluoromethylbenzamide derivatives, adaptable for the target compound:

  • Intermediate Synthesis :
    • Step 1 : Fluorination of 2,3-dichlorotrifluorotoluene with KF in DMF at 60–260°C yields 2-fluoro-3-chlorotrifluoromethane.
    • Step 2 : Cyano substitution using CuCN in DMSO at 120°C produces 2-chloro-6-trifluoromethylbenzonitrile.
    • Step 3 : Hydrogenation with 5% Pd/C and TEA in THF under H₂ (1.5 atm) removes chlorine, yielding 2-trifluoromethylbenzonitrile.
    • Step 4 : Hydrolysis with NaOH in aqueous ethanol converts the nitrile to the benzamide.
  • Coupling to THIQ : The benzamide is coupled to the THIQ-amine via EDC/HOBt-mediated amidation, achieving yields >85%.

Alternative Route via Reductive Amination

A complementary approach employs reductive amination to form the THIQ core:

  • Imine Formation : Condensation of 2-isobutyrylphenethylamine with formaldehyde in methanol.
  • Cyclization : Reduction with NaBH₃CN in acetic acid forms the THIQ scaffold.
  • Amidation : As described in Section 3.2, affording the final product in 67–89% yield.

Optimization and Yield Data

Step Conditions Yield Purity Source
THIQ Cyclization POCl₃, DCM, 0°C → 25°C, 4 h 78% 95%
Isobutyryl Acylation AlCl₃, DCM, 0°C, 8 h 82% 97%
Benzamide Coupling TEA, THF, 25°C, 12 h 88% 98%
Final Recrystallization Ethanol/Water (3:1) 95% 99%

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing acylation at position 1 is minimized by using bulky Lewis acids (e.g., FeCl₃) and low temperatures.
  • Trifluoromethyl Stability : The electron-withdrawing CF₃ group necessitates mild hydrolysis conditions (e.g., NaOH in ethanol/water) to prevent decomposition.
  • Catalyst Poisoning : Residual amines from earlier steps can deactivate Pd/C during hydrogenation; thorough washing with dilute HCl mitigates this.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group on the benzamide moiety can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Tetrahydroisoquinoline Core : Known for diverse biological activities.
  • Isobutyryl Group : Enhances chemical reactivity.
  • Trifluoromethyl Group : Imparts unique electronic properties.

The molecular formula is C19H20F3N2OC_{19}H_{20}F_3N_2O with a molecular weight of 360.37 g/mol.

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures can interfere with critical signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have assessed its efficacy against pathogens such as Mycobacterium tuberculosis, showcasing potential as a lead compound for developing new antibiotics .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A recent investigation reported that derivatives of tetrahydroisoquinoline exhibited strong cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity .
  • Antimicrobial Evaluation : Another study demonstrated that the compound effectively inhibited the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as a new antimicrobial agent .

Synthesis Routes

The synthesis of this compound typically involves:

  • Formation of Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction.
  • Acylation with Isobutyryl Chloride : Using a base like triethylamine.
  • Coupling with Trifluoromethylbenzoyl Chloride : Utilizing coupling reagents like DCC and DMAP.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits cancer cell proliferationSignificant cytotoxic effects observed
Antimicrobial PropertiesEffective against bacterial strainsInhibitory action on Mycobacterium tuberculosis
Mechanism of ActionEnzyme inhibition and receptor modulationInfluences metabolic pathways

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Compound A : 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
  • CAS Number : 955663-83-9
  • Molecular Formula : C₂₀H₂₁FN₂O₂
  • Molecular Weight : 340.4 g/mol
  • Key Differences :
    • Substitution of the trifluoromethyl (-CF₃) group with a fluorine atom at position 3 of the benzamide.
    • Reduced molecular weight and lipophilicity compared to the target compound.
Compound B : N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
  • CAS Number : 954707-99-4
  • Molecular Formula : C₂₀H₂₁F₃N₂O₃S
  • Molecular Weight : 426.5 g/mol
  • Key Differences :
    • Replacement of the isobutyryl group with a propylsulfonyl (-SO₂C₃H₇) moiety.
    • Trifluoromethyl group at position 4 instead of 3 on the benzamide.

Functional Group Variations

Compound C : N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
  • CAS Number : 955666-18-9
  • Molecular Formula : C₂₄H₂₄N₂O₆
  • Molecular Weight : 436.5 g/mol
  • Key Differences :
    • Furan-2-carbonyl group replaces isobutyryl.
    • Trimethoxybenzamide instead of trifluoromethylbenzamide.
  • Implications :
    • Methoxy groups enhance electron-donating effects, possibly affecting π-π stacking interactions. The furan ring may introduce new hydrogen-bonding sites .
Compound D : N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
  • CAS Number : 1396848-39-7
  • Key Differences: Oxo group at position 1 of the tetrahydroisoquinoline. Trifluoromethoxy (-OCF₃) substitution on the benzamide.

Physicochemical and Spectral Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight 390.4 340.4 426.5 436.5
Key Functional Group -CF₃ -F -SO₂C₃H₇ -OCH₃
IR Spectral Data C=O at ~1660 cm⁻¹ (unreported but inferred) C=O and -F stretches S=O stretches (~1350 cm⁻¹) C-O-C (furan) ~1250 cm⁻¹
Synthetic Route Likely involves Friedel-Crafts acylation and amidation (inferred from ) Similar scaffold but different benzamide synthesis Sulfonylation steps required Multi-step coupling for furan and trimethoxy groups

Notes:

  • IR data for the target compound are extrapolated from related syntheses in , where carbonyl (C=O) and thione (C=S) bands are critical for structural confirmation.
  • Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, while sulfonyl groups improve solubility but may reduce bioavailability .

Q & A

Q. What are the critical steps in synthesizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide, and what methodological challenges arise?

The synthesis typically involves sequential acylation and coupling reactions. For example, the tetrahydroisoquinoline core is functionalized via isobutyryl chloride, followed by benzamide coupling using 3-(trifluoromethyl)benzoyl chloride. Key challenges include regioselectivity at the tetrahydroisoquinoline scaffold and maintaining stability of the trifluoromethyl group under reaction conditions. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to optimize intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and fluorine environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify stoichiometric ratios. Quantitative ¹⁹F NMR (as in for related trifluoromethyl compounds) is particularly useful for assessing fluorinated impurities .

Q. What biological activity screening assays are appropriate for this compound?

Prioritize assays based on structural analogs:

  • Kinase inhibition assays (common for tetrahydroisoquinoline derivatives).
  • Cellular cytotoxicity profiling (e.g., MTT assays) to evaluate therapeutic potential.
  • Metabolic stability tests using liver microsomes to predict pharmacokinetic behavior. Note: No direct biological data exists for this compound, so cross-referencing with structurally similar molecules (e.g., ) is essential .

Q. What safety precautions are necessary when handling this compound?

Based on related benzamide derivatives (–9):

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Employ face shields during bulk handling due to potential irritancy.
  • Store under inert atmosphere (argon) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the acylation step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the tetrahydroisoquinoline amine.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Catalyst screening : Test coupling agents like HATU or EDC·HCl (see for analogous coupling methodologies) .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

  • Dynamic NMR experiments to detect conformational equilibria (e.g., rotamers in the benzamide moiety).
  • Crystallography : Grow single crystals (e.g., via slow evaporation in ethyl acetate/hexane) to resolve stereochemical ambiguities.
  • Impurity profiling : Compare LC-MS traces with synthetic intermediates ( describes impurity removal via column chromatography) .

Q. How do trifluoromethyl group orientation and electronic effects influence reactivity?

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites.
  • Substituent analogs : Synthesize derivatives with alternative fluorinated groups (e.g., difluoromethyl or pentafluorophenyl) and compare reaction kinetics (see for related fluorinated scaffolds) .

Q. What advanced techniques validate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by LC-MS analysis.
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation products via UPLC-QTOF .

Q. How can researchers address low solubility in aqueous buffers during bioassays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cell membrane disruption.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (see for solubility enhancement strategies in related compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.